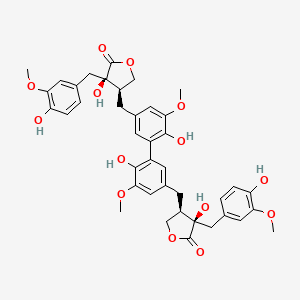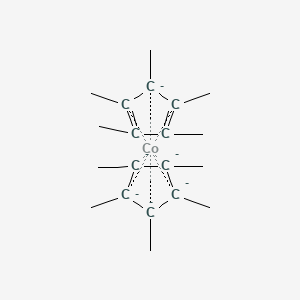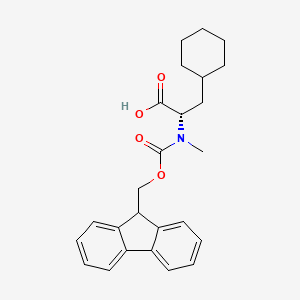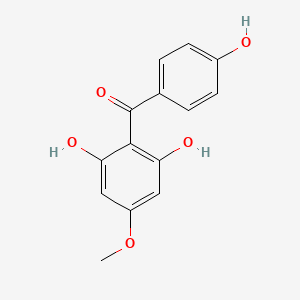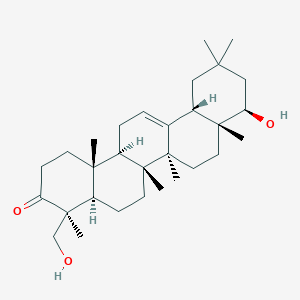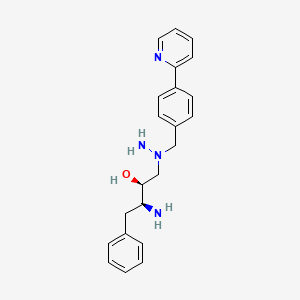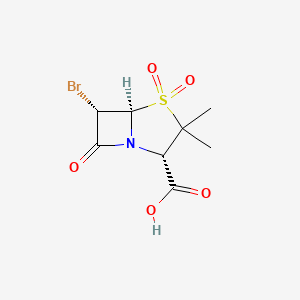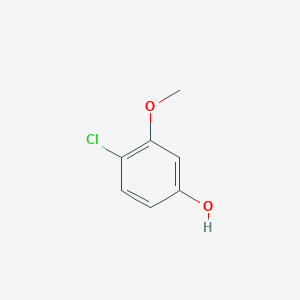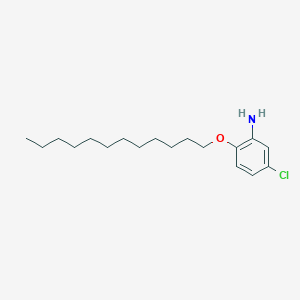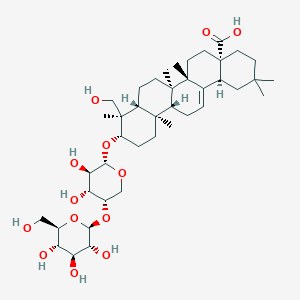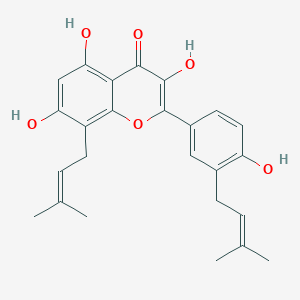
Broussoflavonol F
Vue d'ensemble
Description
Le Broussoflavonol F est un composé flavonoïde prénylé isolé du genre Broussonetia, en particulier de Broussonetia papyrifera. Les flavonoïdes prénylés sont un type particulier de dérivé flavonoïde caractérisé par la présence d'un ou de plusieurs groupes prényles dans le noyau parent du flavonoïde. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs effets anticancéreux, anti-inflammatoires et neuroprotecteurs .
Applications De Recherche Scientifique
Broussoflavonol F has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Broussoflavonol F is a natural product that has been found to interact with several targets. One of its primary targets is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound shows inhibitory activities on mushroom tyrosinase . Additionally, this compound has been found to possess xanthine oxidase inhibitory activity .
Mode of Action
This compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of tyrosinase, thereby potentially affecting melanin production . It also inhibits xanthine oxidase, an enzyme involved in purine metabolism .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with various targets. By inhibiting tyrosinase, it may influence the melanin biosynthesis pathway . Its inhibition of xanthine oxidase could affect the purine metabolism pathway
Pharmacokinetics
The pharmacokinetics of this compound, like other prenylated flavonoids, are influenced by its structural characteristics. Prenylated flavonoids, due to the presence of prenyl groups, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity . These properties likely impact the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. Its inhibitory effect on tyrosinase could potentially lead to reduced melanin production . This compound also exhibits cytotoxic activities against human cancer cells, with IC50 values ranging from 0.41 to 7.2 µg/mL .
Analyse Biochimique
Biochemical Properties
Broussoflavonol F plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound inhibits the Fe²⁺-induced formation of thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner . This interaction suggests that this compound can act as an antioxidant, protecting cells from oxidative stress. Additionally, this compound exhibits cytotoxicity against human cancer cell lines, indicating its potential as an anti-cancer agent .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and inhibits cell proliferation . This compound also affects the expression of genes involved in oxidative stress response, further highlighting its role as an antioxidant. Moreover, this compound has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged antioxidant activity and continued inhibition of cancer cell proliferation . These findings suggest that this compound maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, this compound may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity in normal cells, indicating a potential threshold for safe and effective use . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound inhibits enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage. Additionally, this compound may influence the levels of metabolites involved in cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues . The transport and distribution of this compound are crucial for its bioactivity, as they determine the concentration of the compound at its site of action. Understanding these processes can help optimize the therapeutic use of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it exerts its antioxidant effects by reducing the production of reactive oxygen species. The subcellular localization of this compound is essential for its bioactivity, as it determines the interactions with specific biomolecules and cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Broussoflavonol F implique la prénylation du squelette flavonoïde. La prénylation fait référence à l'ajout de groupes prényles (groupes substituants alkyles tels que prényle, géranyle, lavandulyle et farnésyle) à la structure flavonoïde. Cette modification peut être réalisée par diverses réactions chimiques, notamment l'oxydation, la cyclisation et l'hydroxylation .
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'extraction et l'isolement du composé à partir de sources naturelles, telles que la plante Broussonetia papyrifera. Des techniques avancées en biologie synthétique et en génie métabolique sont également explorées pour améliorer la production de flavonoïdes et de leurs formes modifiées .
Analyse Des Réactions Chimiques
Types de réactions
Le Broussoflavonol F subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent généralement des températures contrôlées, des niveaux de pH et des systèmes de solvants pour garantir les modifications souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound. Ces dérivés présentent souvent des activités biologiques améliorées ou modifiées .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence et précurseur synthétique en recherche chimique.
Médecine : Enquêté pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Mécanisme d'action
Le this compound exerce ses effets principalement par l'inhibition de la xanthine oxydase, une enzyme impliquée dans la production d'espèces réactives de l'oxygène. En inhibant cette enzyme, le this compound réduit le stress oxydatif et l'inflammation, contribuant à ses propriétés anticancéreuses et anti-inflammatoires . Les cibles moléculaires et les voies impliquées comprennent la modulation des voies de stress oxydatif et l'inhibition des médiateurs pro-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires au Broussoflavonol F comprennent d'autres flavonoïdes prénylés tels que :
- Broussoflavan A
- Broussoaurone A
- Broussoflavonol G
Unicité
Le this compound est unique en raison de sa forte cytotoxicité contre les lignées cellulaires cancéreuses humaines, avec des valeurs de CI50 comprises entre 3,83 et 4,13 µM . Cela en fait un candidat prometteur pour la poursuite de la recherche et du développement dans les thérapies anticancéreuses.
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMNUQOUANAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic targets of Broussoflavonol F?
A1: this compound has shown promising interactions with various protein targets relevant to disease pathways. Studies highlight its potential as a:
- SARS-CoV-2 Main Protease Inhibitor: Molecular docking studies suggest that this compound can bind to the main protease of SARS-CoV-2, potentially inhibiting its activity. [, ]
- PAK1 Inhibitor: this compound emerged as a potential PAK1 inhibitor in molecular docking simulations, implicating its potential use against COVID-19. []
- MAPK1 Inhibitor: Research indicates this compound exhibits strong binding affinity to MAPK1, suggesting potential as an anti-COVID-19 agent by inhibiting the MAPK1 pathway. []
- Fructose 1,6-Bisphosphatase (FBPase) Inhibitor: Molecular docking studies indicate that this compound can interact with the allosteric site of FBPase, a key enzyme in gluconeogenesis, suggesting potential antidiabetic activity. []
- Antiplatelet Agent: this compound has demonstrated strong inhibition of arachidonic acid (AA)-induced platelet aggregation, potentially acting as a cyclooxygenase inhibitor. []
Q2: What is the molecular structure of this compound?
A2: this compound is a prenylated flavonol. Although the provided research excerpts do not explicitly state the molecular formula and weight, they offer detailed spectroscopic data from techniques like UV, IR, HRESIMS, 1D, and 2D NMR. [, , , , , , ] These data are crucial for structural elucidation and confirmation.
Q3: How does the structure of this compound relate to its activity?
A3: While the provided research doesn't delve into comprehensive Structure-Activity Relationship (SAR) studies for this compound, it highlights the importance of its prenylated flavonol structure for its observed activities. For instance, the prenyl group is likely crucial for its interaction with targets like SARS-CoV-2 main protease and FBPase. [, ] Further research exploring modifications to its core structure could optimize its potency and selectivity for specific targets.
Q4: What is known about the stability of this compound?
A4: The provided research does not provide specific information about the stability of this compound under various conditions or potential formulation strategies to enhance its stability, solubility, or bioavailability. Future studies focusing on these aspects are essential for translating its therapeutic potential into practical applications.
Q5: Has this compound shown efficacy in in vitro or in vivo models?
A5: Yes, research indicates that this compound exhibits promising in vitro activities:
- Antioxidant Activity: this compound demonstrates potent antioxidant activity, as evidenced by its radical scavenging abilities against DPPH. [, ]
- Antimelanogenesis Activity: this compound shows potential as a cosmetic ingredient by inhibiting melanin production in B16 melanoma cells without significant cytotoxicity. []
- Cytotoxic Activity: this compound exhibits moderate cytotoxic activity against several human cancer cell lines, including KB, MCF-7, HepG-2, and LU. []
Q6: What are the potential sources of this compound?
A6: this compound has been identified and isolated from various plant sources, particularly those belonging to the Moraceae family. These sources include:
- Propolis from Stingless Bees: this compound is a notable component of propolis collected from stingless bees like Tetragonula aff. biroi and Wallacetrigona incisa. [, , , ]
- Macaranga Species: Several species of the Macaranga genus, including Macaranga gigantea, Macaranga inermis, Macaranga recurvata, and Macaranga indica, have been identified as sources of this compound. [, , , , ]
- Morus cathayana: This plant, belonging to the Moraceae family, has also been identified as a source of this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


